Methyl 4-(2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamido)benzoate is a complex organic compound that features multiple functional groups, including methoxy, oxazole, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamido)benzoate typically involves multi-step organic reactions. The process may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the benzoate group: This step may involve esterification reactions.
Introduction of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide.
Final assembly: The various fragments are then coupled together under suitable conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Could be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamido)benzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(2-methoxyphenoxy)acetamido)benzoate: Lacks the oxazole ring, making it less complex.
Methyl 4-(2-(2-methoxy-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)acetamido)benzoate: Similar structure but with variations in functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.
Properties
Molecular Formula |
C27H22N2O7 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
methyl 4-[[2-[2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H22N2O7/c1-33-23-15-17(14-21-27(32)36-25(29-21)18-6-4-3-5-7-18)8-13-22(23)35-16-24(30)28-20-11-9-19(10-12-20)26(31)34-2/h3-15H,16H2,1-2H3,(H,28,30) |
InChI Key |
YJGDYPGKUJBSRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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